molecular formula C16H12O2S B14008154 8-Methoxy-2-phenylthiochromen-4-one CAS No. 70354-12-0

8-Methoxy-2-phenylthiochromen-4-one

Cat. No.: B14008154
CAS No.: 70354-12-0
M. Wt: 268.3 g/mol
InChI Key: SISLZJZWQLUIKD-UHFFFAOYSA-N
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Description

8-Methoxy-2-phenylthiochromen-4-one (CAS 70354-12-0) is a synthetic thiochromen-4-one derivative with a molecular formula of C16H12O2S and a molecular weight of 268.33000 . This compound features a benzothiopyran-4-one core structure, where a benzene ring is fused with a thiopyran-4-one ring, substituted with a methoxy group at the 8-position and a phenyl ring at the 2-position . The calculated density of this compound is 1.267 g/cm³, with a boiling point of 432.1ºC at 760 mmHg and a flash point of 216.6ºC . As a member of the 4H-thiochromen-4-one family, this scaffold is an important intermediate and interesting building block in organic synthesis and drug design . Structurally analogous chromen-4-one and thiochromen-4-one derivatives are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities . Related compounds have been investigated for their potential anti-inflammatory properties; for instance, certain 2-phenyl-4H-chromen-4-one derivatives have demonstrated the ability to suppress LPS-induced inflammation by inhibiting the TLR4/MAPK signaling pathway, leading to the downregulation of pro-inflammatory cytokines such as NO, IL-6, and TNF-α . The structural motif of the chromen-4-one core makes it a valuable template for developing novel bioactive molecules . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

70354-12-0

Molecular Formula

C16H12O2S

Molecular Weight

268.3 g/mol

IUPAC Name

8-methoxy-2-phenylthiochromen-4-one

InChI

InChI=1S/C16H12O2S/c1-18-14-9-5-8-12-13(17)10-15(19-16(12)14)11-6-3-2-4-7-11/h2-10H,1H3

InChI Key

SISLZJZWQLUIKD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1SC(=CC2=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling from 2-Sulfinyl-Thiochromones

A highly efficient and concise synthetic strategy involves the palladium(II)-catalyzed cross-coupling of 2-sulfinyl-thiochromones with arylboronic acids to afford 2-arylthiochromen-4-one derivatives, including 8-methoxy substituted analogs. This method was reported by researchers who utilized a catalyst system comprising palladium acetate (Pd(OAc)₂), XPhos ligand, and a Lewis acid such as zinc triflate (Zn(OTf)₂) in dimethylformamide (DMF) as solvent.

General procedure:

  • Reactants: 2-sulfinyl-thiochromone (0.5 mmol), arylboronic acid (2 equiv)
  • Catalysts: Pd(OAc)₂ (0.1 equiv), XPhos (0.1 equiv), Zn(OTf)₂ (0.2 equiv)
  • Solvent: DMF (3.0 mL)
  • Conditions: Stirring at 80 °C for 6 hours
  • Workup: Evaporation of solvent, purification by column chromatography

Yields and scope:

This approach yields moderate to good isolated yields of 2-arylthiochromen-4-one derivatives with various functional groups, including methoxy substituents at the 8-position. The reaction tolerates different arylboronic acids, enabling the synthesis of diverse analogues.

Mechanism:

The Lewis acid Zn(OTf)₂ coordinates with the carbonyl and sulfinyl oxygens, increasing electrophilicity at the C-2 position. Pd(0), generated in situ from Pd(II) and XPhos, undergoes oxidative insertion into the C-2 position of the thiochromone, forming a palladium complex. This complex then undergoes transmetalation with the arylboronic acid, followed by reductive elimination to yield the 2-arylthiochromen-4-one product.

Step Description
1 Coordination of Zn(OTf)₂ to carbonyl and sulfinyl groups
2 Oxidative insertion of Pd(0) into thiochromone C-2 position
3 Transmetalation with arylboronic acid
4 Reductive elimination to form product

Reference: This method and data are detailed in the 2021 study published in ACS Omega and PMC articles.

Iodine-Mediated Cyclization of 3-Aryl-1-[2-(1,1-Dimethylethylsulfanyl)phenyl]prop-2-en-1-ones

Another convenient and versatile method for synthesizing 2-arylthiochromen-4-ones, including 8-methoxy derivatives, involves iodine-mediated cyclization of 3-aryl-1-[2-(1,1-dimethylethylsulfanyl)phenyl]prop-2-en-1-ones.

Synthetic route:

  • Step 1: Preparation of 3-aryl-1-[2-(1,1-dimethylethylsulfanyl)phenyl]prop-2-en-1-ones by condensation of 1-[2-(1,1-dimethylethylsulfanyl)phenyl]ethanones with aromatic aldehydes in the presence of sodium hydroxide.
  • Step 2: Treatment of these chalcone-like intermediates with iodine in refluxing N-methylpyrrolidin-2-one (NMP) or propanenitrile to induce cyclization.

Reaction conditions:

  • Iodine-mediated cyclization is performed under reflux conditions.
  • The solvent choice (NMP or propanenitrile) influences yield.
  • The reaction typically proceeds in moderate to fair yields.

Advantages:

  • This method allows for the introduction of substituents such as methoxy groups at the 6- or 8-position of the thiochromenone ring.
  • It provides access to derivatives that are difficult to synthesize via other methods.

Yield data example:

Compound Yield (%) Solvent Notes
This compound Moderate (40-60%) NMP or propanenitrile Iodine-mediated cyclization

Reference: Detailed in the 2012 study by Kobayashi et al..

Thiophenol Addition to α,β-Unsaturated Acids Followed by Cyclization

A classical approach to thiochroman-4-ones involves the nucleophilic addition of thiophenol derivatives to α,β-unsaturated acids (e.g., crotonic acid derivatives), followed by intramolecular Friedel-Crafts acylation to form the thiochromenone ring.

Procedure:

  • Thiophenol reacts with crotonic acid or derivatives in the presence of iodine catalyst or tetrabutylammonium fluoride (TBAF) under solventless conditions at room temperature.
  • The resulting 3-(phenylthio)-propanoic acids are isolated in high yields (up to 94%).
  • Cyclization is then induced by treatment with strong acids such as sulfuric acid or methanesulfonic acid to afford thiochroman-4-ones in moderate yields.

Reaction example:

  • Crotonic acid (10 mmol) + thiophenol (15 mmol) + Iodine (20 mol%) stirred at room temperature for 12 hours.
  • Workup includes extraction and acidification.
  • Cyclization with methanesulfonic acid yields the thiochromenone core.

Yields:

Step Yield (%)
Thiophenol addition 86-94
Cyclization to thiochroman-4-one Moderate (50-70)

Limitations:

  • The yields for the cyclization step are moderate.
  • This method is less direct for introducing the 8-methoxy substituent and may require additional functional group transformations.

Reference: Described in the 2017 study on thiochroman-4-one derivatives with biological evaluation.

Analytical and Structural Confirmation

The synthesized this compound is typically characterized by:

For example, the ^1H NMR spectrum of 2-phenylthiochromen-4-one shows aromatic proton signals consistent with literature, and the presence of a methoxy group is confirmed by a singlet around 3.8 ppm.

Summary Table of Preparation Methods

Method Key Reagents/Catalysts Conditions Yield Range (%) Advantages Limitations
Pd(II)-Catalyzed Cross-Coupling Pd(OAc)₂, XPhos, Zn(OTf)₂, arylboronic acid DMF, 80 °C, 6 h Moderate to Good (50-85) High functional group tolerance, efficient Requires expensive Pd catalyst
Iodine-Mediated Cyclization Iodine, NMP or propanenitrile Reflux Moderate (40-60) Allows substitution on aromatic ring Moderate yields, longer reaction times
Thiophenol Addition + Friedel-Crafts Cyclization Thiophenol, iodine or TBAF, strong acid Room temp for addition; reflux for cyclization High for addition (86-94), moderate for cyclization (50-70) Simple reagents, solventless addition Less direct for methoxy substitution

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-2-phenylthiochromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiochromenone to its corresponding thiochromanol using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles like amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiochromanol

    Substitution: Various substituted thiochromenones

Scientific Research Applications

8-Methoxy-2-phenylthiochromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases like Alzheimer’s disease.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Methoxy-2-phenylthiochromen-4-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes such as acetylcholinesterase, inhibiting its activity and potentially providing therapeutic benefits in neurodegenerative diseases.

    Pathways Involved: It may modulate oxidative stress pathways by scavenging reactive oxygen species, thereby reducing cellular damage.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The following table summarizes key analogues and their substituent-driven differences:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Data
8-Methoxy-2-phenylthiochromen-4-one* 8-OCH₃, 2-SC₆H₅ C₁₆H₁₂O₃S 296.33 Hypothetical; expected lower polarity due to thioether and methoxy groups.
6-Methoxy-2-(4-methoxyphenyl)thiochromen-4-one 6-OCH₃, 2-SC₆H₄-4-OCH₃ C₁₇H₁₄O₄S 330.36 Higher molecular weight due to additional methoxy; synthesis via condensation .
2-[4-(Methylsulfonyl)phenyl]-4H-chromen-4-one 2-SO₂CH₃-C₆H₄ C₁₆H₁₂O₄S 300.33 Polar sulfonyl group increases solubility; m.p. 187°C, IR: 1320 cm⁻¹ (S=O stretch) .
5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one 5-OH, 7-OCH₃, 2-C₆H₄-4-OCH₃ C₁₇H₁₄O₅ 314.29 Hydroxy group enhances H-bonding; confirmed via TLC and spectral comparison .
8-Methoxy-2-(2-phenylethyl)chromen-4-one 8-OCH₃, 2-CH₂CH₂C₆H₅ C₁₈H₁₆O₃ 280.32 LogP = 3.59; phenylethyl group increases lipophilicity .

*Hypothetical data inferred from analogues.

Key Observations:

Substituent Position :

  • Methoxy groups at the 6- or 8-position (vs. 5- or 7-) alter electronic distribution and steric effects. For example, 5-hydroxy-7-methoxy derivatives exhibit stronger intermolecular interactions than fully alkylated analogues.
  • Thioether substituents (e.g., phenylthio at position 2) reduce polarity compared to sulfonyl or hydroxyl groups .

Biological Relevance: Sulfonyl-containing derivatives (e.g., compound 3 in ) show enhanced solubility, making them candidates for drug development.

Synthetic Strategies: Thiochromenones are synthesized via cyclization of thiobenzaldehyde derivatives or oxidative methods . Methoxy groups are typically introduced via alkylation or demethylation of hydroxy precursors .

Physicochemical Properties

Melting Points and Solubility:
  • Sulfonyl derivatives (e.g., compound 3 ) have higher melting points (187°C) due to polar interactions.
  • Thioether analogues (e.g., compound 2 , m.p. 105°C) are less polar and may exhibit better membrane permeability.
  • Hydroxy-substituted chromenones (e.g., ) are water-soluble but prone to oxidation.
Spectral Data:
  • IR spectra of thiochromenones show characteristic C=S stretches near 650–750 cm⁻¹ .
  • Methoxy groups exhibit strong C-O stretches at ~1250 cm⁻¹ .

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